4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azido group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution. This involves the reaction of a halomethyl derivative of the pyrazole with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring. This can be achieved through a cyclization reaction involving the pyrazole derivative and a suitable precursor such as a β-ketoester or an α,β-unsaturated nitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The azido group can also participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkyne derivatives.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Various substituted pyrazole derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl derivatives.
Scientific Research Applications
4-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Research: It can be used as a probe or a labeling agent in biological studies, particularly in the study of protein interactions and cellular processes.
Chemical Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 4-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. The pyrazole and pyridine rings can also interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)pyridine: This compound lacks the pyrazole ring but retains the azidomethyl and pyridine functionalities.
1-Methyl-3-(azidomethyl)-1H-pyrazole: This compound lacks the pyridine ring but retains the azidomethyl and pyrazole functionalities.
4-(5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-yl)pyridine: This compound has a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
4-(5-(Azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, as well as the azidomethyl group. This combination of functionalities allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-9(7-13-15-11)6-10(14-16)8-2-4-12-5-3-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORKDVECDGSSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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